molecular formula C8H7NO4 B147198 5-Methyl-2-nitrobenzoic acid CAS No. 3113-72-2

5-Methyl-2-nitrobenzoic acid

Cat. No. B147198
CAS RN: 3113-72-2
M. Wt: 181.15 g/mol
InChI Key: QRRSIFNWHCKMSW-UHFFFAOYSA-N
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Description

5-Methyl-2-nitrobenzoic acid is a chemical compound that is a derivative of benzoic acid, where a methyl group and a nitro group are substituted at the 5 and 2 positions of the benzene ring, respectively. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in organic reactions.

Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid has been improved through an environmentally friendly nitration process of methyl 3-methylbenzoate using mixtures of HNO3/Ac2O. This method offers high selectivity of substrates and a green nitrating process, which simplifies the control of the reaction rate . Additionally, the synthesis of related compounds, such as methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, has been investigated, with the nitration step being optimized to achieve high yields above 80% .

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-methyl-2-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been determined using X-ray diffraction methods. For instance, 5-amino-2-nitrobenzoic acid crystallizes in the monoclinic P21/c space group, and its molecules form cyclic dimers through intermolecular hydrogen bonds . These structural insights can be extrapolated to understand the molecular geometry and potential interactions of 5-methyl-2-nitrobenzoic acid.

Chemical Reactions Analysis

5-Methyl-2-nitrobenzoic acid and its derivatives participate in various chemical reactions. For example, 2-nitro-5-thiocyanatobenzoic acid, a related compound, has been used to convert thiol groups in proteins into S-cyano derivatives, demonstrating the reactivity of the nitrobenzoic acid family with thiol groups . Moreover, the reactivity of nitrobenzoic acid derivatives in forming coordination polymers and molecular complexes has been explored, as seen in the reactions of 3,5-dinitrobenzoic acid with 4,4'-bipyridine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-methyl-2-nitrobenzoic acid can be inferred from studies on similar compounds. For instance, the crystal structure of 5,5'-dithiobis(2-nitrobenzoic acid) monohydrate has been redetermined, revealing the arrangement of molecules in sheets sustained by hydrogen bonds . The solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and its methyl derivative also provide insights into the solubility and crystallization behavior of nitrobenzoic acids .

Scientific Research Applications

Green Synthesis Process

5-Methyl-2-nitrobenzoic acid has been synthesized through an environmentally friendly process. This nitration of methyl 3-methylbenzoate, using HNO3/Ac2O, is notable for its high selectivity and green nitrating approach, making it easier to control the reaction rate (Mei et al., 2018).

Solubility Studies

Research has been conducted to determine Abraham model solute descriptors for related compounds, like 2-methyl-3-nitrobenzoic acid. This involved measuring solubility in various solvents, providing insights into predicting solubility in additional solvents (Hart et al., 2017).

Synthesis of Chemical Compounds

5-Methyl-2-nitrobenzoic acid has been utilized in the synthesis of complex compounds. For instance, it's used in synthesizing chlorantraniliprole, an important product in agricultural chemistry (Yi-fen et al., 2010).

Analytical Chemistry Applications

The compound has been analyzed using gas chromatography after esterification, demonstrating practical and reliable methods for purity monitoring in research and new product development (Xue & Nan, 2002).

Safety And Hazards

5-Methyl-2-nitrobenzoic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact, and effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

5-methyl-2-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

QRRSIFNWHCKMSW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 5-METHYL-2-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID1025643
Record name 5-Methyl-2-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Crystals or very light yellow solid. (NTP, 1992)
Record name 5-METHYL-2-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 5-METHYL-2-NITROBENZOIC ACID
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Product Name

5-Methyl-2-nitrobenzoic acid

CAS RN

3113-72-2
Record name 5-METHYL-2-NITROBENZOIC ACID
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Record name 6-nitro-p-toluic acid
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Melting Point

273 to 277 °F (NTP, 1992)
Record name 5-METHYL-2-NITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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